molecular formula C9H18N2O4 B13574536 tert-butyl N-{[(2-hydroxyethyl)carbamoyl]methyl}carbamate

tert-butyl N-{[(2-hydroxyethyl)carbamoyl]methyl}carbamate

Cat. No.: B13574536
M. Wt: 218.25 g/mol
InChI Key: SHEVMIDBTJKQTB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{[(2-hydroxyethyl)carbamoyl]methyl}carbamate typically involves the reaction of di-tert-butyl dicarbonate with monoethanolamine in the presence of a base such as sodium bicarbonate . The reaction is carried out in a solvent like dichloromethane .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl N-{[(2-hydroxyethyl)carbamoyl]methyl}carbamate can undergo oxidation reactions, particularly at the hydroxyl group, forming corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the carbamate group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as or are used.

    Substitution: Nucleophiles like or can be used under basic conditions.

Major Products:

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of amines.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

Chemistry:

Biology:

  • Utilized in the synthesis of biologically active compounds, including potential pharmaceuticals.

Medicine:

  • Investigated for its potential use in drug development, particularly in the synthesis of peptide-based drugs.

Industry:

  • Used in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of tert-butyl N-{[(2-hydroxyethyl)carbamoyl]methyl}carbamate involves its role as a protected amine. The tert-butyl group protects the amine functionality during chemical reactions, preventing unwanted side reactions. This protection is crucial in multi-step organic syntheses where selective deprotection is required at specific stages .

Comparison with Similar Compounds

Uniqueness:

  • The presence of both a hydroxyethyl group and a carbamate group makes tert-butyl N-{[(2-hydroxyethyl)carbamoyl]methyl}carbamate unique in its reactivity and applications. It offers a balance of hydrophilicity and protection, making it versatile for various synthetic applications.

Properties

Molecular Formula

C9H18N2O4

Molecular Weight

218.25 g/mol

IUPAC Name

tert-butyl N-[2-(2-hydroxyethylamino)-2-oxoethyl]carbamate

InChI

InChI=1S/C9H18N2O4/c1-9(2,3)15-8(14)11-6-7(13)10-4-5-12/h12H,4-6H2,1-3H3,(H,10,13)(H,11,14)

InChI Key

SHEVMIDBTJKQTB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)NCCO

Origin of Product

United States

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